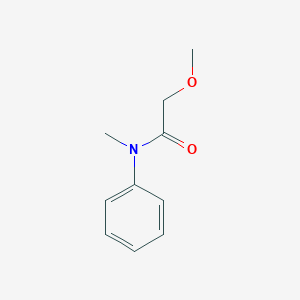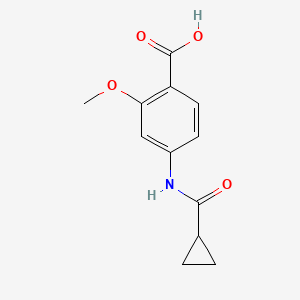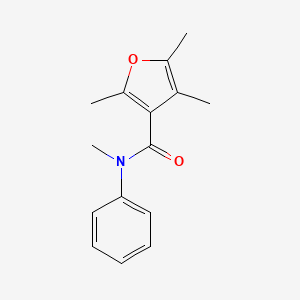
ethyl (E)-2-cyano-3-(furan-2-carbonylamino)prop-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (E)-2-cyano-3-(furan-2-carbonylamino)prop-2-enoate, commonly known as ethyl cyanoacrylate, is a colorless liquid that is widely used in various fields, including medicine, dentistry, and industry. Ethyl cyanoacrylate is a type of cyanoacrylate ester, which is a family of fast-acting adhesives that are known for their strong bonding properties.
作用机制
The mechanism of action of ethyl cyanoacrylate involves the polymerization of the monomer to form a long-chain polymer. When ethyl cyanoacrylate comes into contact with moisture, it rapidly polymerizes to form a strong, durable bond. The polymerization reaction is exothermic and generates heat, which can cause tissue damage if not carefully controlled.
Biochemical and Physiological Effects:
Ethyl cyanoacrylate has been shown to be biocompatible and non-toxic in various in vitro and in vivo studies. However, the use of ethyl cyanoacrylate in vivo can cause tissue damage if not carefully controlled. Ethyl cyanoacrylate has also been shown to have antimicrobial properties, which can be beneficial in preventing infection in surgical wounds.
实验室实验的优点和局限性
One of the main advantages of using ethyl cyanoacrylate in lab experiments is its fast-acting nature. Ethyl cyanoacrylate can rapidly bond to a variety of surfaces, making it ideal for applications where a strong, durable bond is required. However, the use of ethyl cyanoacrylate in lab experiments can be limited by its sensitivity to moisture. Ethyl cyanoacrylate should be stored in a dry environment to prevent premature polymerization.
未来方向
There are several future directions for the use of ethyl cyanoacrylate in scientific research. One area of interest is the development of new formulations of ethyl cyanoacrylate that can be used in tissue engineering applications. Another area of interest is the use of ethyl cyanoacrylate in drug delivery systems, where the adhesive properties of ethyl cyanoacrylate can be used to deliver drugs to specific sites in the body. Additionally, the use of ethyl cyanoacrylate in 3D printing applications is an area of active research, where the adhesive properties of ethyl cyanoacrylate can be used to create complex structures.
合成方法
The synthesis of ethyl cyanoacrylate involves the reaction between ethyl cyanoacetate and formaldehyde in the presence of a basic catalyst such as sodium hydroxide. The reaction proceeds via a condensation reaction, which results in the formation of ethyl cyanoacrylate and water. The reaction is exothermic and must be carefully controlled to prevent the formation of unwanted byproducts.
科学研究应用
Ethyl cyanoacrylate has a wide range of applications in scientific research. One of the most common uses of ethyl cyanoacrylate is as a tissue adhesive. Ethyl cyanoacrylate has been shown to be an effective alternative to traditional sutures in various surgical procedures, including wound closure, skin grafting, and vascular surgery. Ethyl cyanoacrylate is also used in the field of dentistry as a dental adhesive for bonding restorative materials to teeth.
属性
IUPAC Name |
ethyl (E)-2-cyano-3-(furan-2-carbonylamino)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c1-2-16-11(15)8(6-12)7-13-10(14)9-4-3-5-17-9/h3-5,7H,2H2,1H3,(H,13,14)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKYRWDFWONJEBX-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC(=O)C1=CC=CO1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/NC(=O)C1=CC=CO1)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,4-diamino-N-[2-(diethylamino)ethyl]benzamide](/img/structure/B7479636.png)
![2-[benzenesulfonyl(benzyl)amino]-N-(1,3-benzodioxol-5-ylmethyl)acetamide](/img/structure/B7479638.png)

![2-[3-(1,3-Thiazol-4-yl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B7479662.png)
![4-[2-(4-Pyridin-2-yl-piperazin-1-yl)-ethyl]-phenylamine](/img/structure/B7479663.png)

![8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane;hydrochloride](/img/structure/B7479671.png)






